molecular formula C18H14ClFN4O4 B570700 (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine CAS No. 314771-88-5

(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

Cat. No.: B570700
CAS No.: 314771-88-5
M. Wt: 404.782
InChI Key: UXAZURVGMXJLSO-NSHDSACASA-N
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Description

(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine is a structurally sophisticated quinazoline derivative of significant interest in preclinical oncological research, primarily for its potent and selective inhibitory action against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The compound's design incorporates an (S)-configured tetrahydrofuran-3-yl)oxy moiety at the 7-position, a feature critical for its binding affinity and selectivity profile. It functions by competitively occupying the ATP-binding site of the EGFR kinase domain, thereby suppressing autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt, which are crucial for cancer cell proliferation, survival, and metastasis. This targeted mechanism makes it a valuable chemical probe for investigating the pathophysiology of EGFR-driven malignancies, including non-small cell lung cancer and glioblastoma. Researchers utilize this compound to elucidate resistance mechanisms to earlier-generation EGFR inhibitors and to explore novel therapeutic strategies involving combination treatments. The specific stereochemistry and substitution pattern are designed to potentially overcome common resistance mutations, such as T790M, while the nitro group offers a synthetic handle for further chemical modification, enabling the development of conjugate probes for cellular imaging or proteomic studies. Its primary research value lies in serving as a key tool for validating EGFR as a therapeutic target, understanding signal transduction networks, and aiding in the structure-activity relationship (SAR) optimization of new kinase-directed chemical entities.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-nitro-7-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O4/c19-13-5-10(1-2-14(13)20)23-18-12-6-16(24(25)26)17(7-15(12)21-9-22-18)28-11-3-4-27-8-11/h1-2,5-7,9,11H,3-4,8H2,(H,21,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAZURVGMXJLSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710944
Record name N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine
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Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314771-88-5
Record name N-(3-Chloro-4-fluorophenyl)-6-nitro-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314771-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aryl Sulfone Pathway

The aryl sulfone method, first reported in Vietnam in 2022, involves a nucleophilic aromatic substitution (SNAr) reaction between 7-fluoro-6-nitroquinazolin-4-amine derivatives and (S)-tetrahydrofuran-3-ol. Key steps include:

  • Sulfonation : Introduction of a sulfone group at the 7-position of the quinazoline core using aryl sulfones.

  • Etherification : Displacement of the sulfone group with (S)-tetrahydrofuran-3-ol under mild alkaline conditions (potassium tert-butoxide, THF, 25°C).

This route achieved an 86.1% yield at a 20 g scale, with the reaction profile summarized in Table 1.

Table 1: Reaction Conditions for Aryl Sulfone Pathway

ParameterValue
Starting Material7-Fluoro-6-nitroquinazolin-4-amine
Nucleophile(S)-Tetrahydrofuran-3-ol
BasePotassium tert-butoxide
SolventTetrahydrofuran (THF)
Temperature25°C
Reaction Time2.5 hours
Yield86.1%

The method’s advantages include operational simplicity and compatibility with large-scale production, though it requires careful control of stereochemistry to preserve the (S)-configuration.

Aryl Fluoride Pathway

An alternative approach utilizes aryl fluorides as leaving groups, bypassing the sulfonation step. In this method:

  • Fluoride Activation : 7-Fluoro-6-nitroquinazolin-4-amine reacts with (S)-tetrahydrofuran-3-ol under strongly basic conditions (e.g., sodium hydride, DMF).

  • Nitro Retention : The nitro group at the 6-position remains intact due to its electron-withdrawing nature, directing substitution to the 7-position.

While this route reduces synthetic steps, it suffers from lower yields (72–78%) compared to the aryl sulfone method, attributed to competing side reactions.

Optimization of Critical Reaction Steps

Nitro-Group Introduction

The nitro group at the 6-position is introduced via nitration of 7-fluoroquinazolin-4-amine precursors. Optimal conditions involve:

  • Nitrating Agent : Fuming nitric acid (90% w/w) in sulfuric acid at 0–5°C.

  • Reaction Time : 4 hours, achieving >95% conversion.

Table 2: Nitration Conditions and Outcomes

ParameterValue
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
Temperature0–5°C
Conversion95.2%
Purity (HPLC)99.1%

Post-nitration, the crude product is purified via recrystallization from ethanol/water (3:1), yielding pale-yellow crystals.

Stereochemical Control

Preserving the (S)-configuration of the tetrahydrofuran-3-yloxy group is critical for biological activity. Strategies include:

  • Chiral Resolution : Use of (S)-tetrahydrofuran-3-ol enantiomers (>99% ee).

  • Kinetic Control : Slow addition of the nucleophile to minimize racemization.

X-ray crystallography and chiral HPLC confirm stereochemical integrity, with enantiomeric excess (ee) >98%.

Large-Scale Synthesis and Industrial Feasibility

Batch Process at 20 g Scale

The aryl sulfone method was successfully scaled to 20 g/batch with the following modifications:

  • Solvent Recycling : THF is recovered via distillation (80% efficiency).

  • Workup Simplification : Filtration replaces column chromatography, reducing costs.

Table 3: Scalability Metrics for Aryl Sulfone Pathway

MetricLaboratory Scale20 g Batch
Yield86.1%85.3%
Purity98.5%98.2%
Process Time6 hours8 hours

Patent-Based Innovations

A 2016 patent (WO2016185485A2) discloses an amorphous form of Compound IV, prepared via:

  • Reductive Amination : Iron/acetic acid reduces nitro to amine intermediates.

  • Salt Formation : Dihydrochloride salts enhance crystallinity.

This method achieves 98.5% yield but requires stringent temperature control (0–5°C) to prevent decomposition.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.10 (d, J = 11.8 Hz, 1H, NH), 8.68 (s, 1H, ArH), 7.92–7.85 (m, 2H, ArH), 5.45–5.38 (m, 1H, OCH), 3.95–3.85 (m, 4H, THF).

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 60:40).

Environmental and Economic Considerations

Solvent Selection

  • THF vs. DMF : THF is preferred due to lower toxicity and easier recycling.

  • Waste Reduction : Ethanol/water mixtures replace dichloromethane in recrystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, using oxidizing agents such as potassium permanganate.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the tetrahydrofuran moiety can lead to the formation of a lactone.

Scientific Research Applications

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Quinazoline derivatives have been extensively studied for their ability to inhibit EGFR, a key target in cancer therapy. The structure of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine suggests that it may possess similar properties. Research indicates that modifications to the quinazoline scaffold can enhance binding affinity to the EGFR active site, potentially leading to improved anticancer efficacy .

Antiproliferative Activity

Preliminary studies have shown that compounds with the quinazoline structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have demonstrated lower IC50 values compared to traditional chemotherapeutics like afatinib, suggesting that this compound could be effective against resistant cancer types .

Case Study 1: In Vitro Efficacy

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer). Results indicated that the compound exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard treatments .

Case Study 2: Structure–Activity Relationship Studies

Research focused on the structure–activity relationship (SAR) of quinazoline derivatives has highlighted the importance of substituent modifications on the quinazoline core. The introduction of halogen atoms and other functional groups has been shown to enhance biological activity, providing insights into optimizing the pharmacological profile of this compound for clinical use .

Mechanism of Action

The mechanism of action of (S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Modifications

The following table summarizes critical differences between the target compound and its analogues:

Compound Name & CAS (if available) Substituents (Position) Molecular Weight Biological Relevance/Notes Reference
Target Compound (912556-91-3) 6-NO₂, 7-(tetrahydrofuran-3-yl)oxy Not reported Hypothesized EGFR inhibition based on quinazoline scaffold; nitro group may enhance reactivity.
(S)-N⁴-(3-Cl-4-FPh)-7-(THF-3-yl)oxy-4,6-diamine 4,6-NH₂, 7-(tetrahydrofuran-3-yl)oxy Not reported Intermediate in kinase inhibitor synthesis; diamine groups may alter binding affinity.
Gefitinib (184475-35-2) 7-OCH₃, 6-(3-morpholinopropoxy) 446.90 Marketed EGFR inhibitor; morpholino group improves solubility and target engagement.
7-Chloro-N-(3-Cl-4-FPh)-6-nitroquinazolin-4-amine 7-Cl, 6-NO₂ 353.14 Structural simplicity; potential intermediate in synthesis of complex TKIs.
Afatinib (850140-72-6) 7-(THF-3-yl)oxy, 6-(4-dimethylaminobut-2-enamide) 485.94 Irreversible EGFR/HER2 inhibitor; acrylamide moiety enables covalent binding to kinases.
N-(3-Cl-4-FPh)-7-F-6-NO₂-quinazolin-4-amine (162012-67-1) 7-F, 6-NO₂ 336.68 Fluorine substitution may enhance metabolic stability; used in organic synthesis intermediates.

Impact of Substituents on Activity and Properties

Nitro Group (Position 6)
  • Nitro-containing analogues (e.g., CAS 162012-67-1) are often intermediates in TKI synthesis but may exhibit reduced selectivity due to off-target interactions .
Oxygen-Containing Substituents (Position 7)
  • The 7-((tetrahydrofuran-3-yl)oxy) group introduces stereochemistry and may improve solubility compared to bulkier substituents (e.g., morpholinopropoxy in Gefitinib Impurity 13) .
  • In Afatinib, a similar THF-3-yl substituent contributes to reversible binding, whereas acrylamide groups enable covalent inhibition .
Aromatic Ring Modifications
  • The 3-chloro-4-fluorophenyl group is conserved across many EGFR inhibitors, enhancing hydrophobic interactions with kinase domains .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholino and THF-based substituents (e.g., Gefitinib, Afatinib) generally improve aqueous solubility over nitro groups .
  • Metabolic Stability : Fluorine substitution (CAS 162012-67-1) may reduce oxidative metabolism, whereas nitro groups could increase susceptibility to reduction .
  • Melting Points : Nitro-substituted compounds (e.g., 242–244°C for CAS 162012-67-1) exhibit higher melting points than methoxy analogues, reflecting stronger intermolecular interactions .

Biological Activity

(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, also known as a quinazoline derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H14ClFN4O4
  • Molecular Weight: 404.78 g/mol
  • CAS Number: 314771-88-5
  • IUPAC Name: N-(3-chloro-4-fluorophenyl)-6-nitro-7-(oxolan-3-yloxy)quinazolin-4-amine

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various strains of bacteria and fungi. A study highlighted the potential of quinazoline derivatives to inhibit the growth of Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-tubercular agents .

Anticancer Potential

Quinazoline derivatives are also being investigated for their anticancer properties. The compound has been evaluated in vitro against multiple cancer cell lines. Preliminary results demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analyses reveal that modifications at specific positions on the quinazoline ring can enhance inhibitory potency against AChE .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to active sites of enzymes like AChE.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study 1: Antitubercular Activity

A synthesis and evaluation study reported that derivatives similar to this compound exhibited significant antitubercular activity with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index .

Study 2: Anticancer Efficacy

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation effectively. The results showed an IC50 value in the low micromolar range, suggesting strong anticancer activity .

Study 3: Enzyme Inhibition Profile

A comparative analysis was performed on various quinazoline derivatives, including this compound, demonstrating its competitive inhibition against AChE with a calculated Ki value indicating strong binding affinity .

Data Tables

Activity Type IC50 Value (µM) Target Reference
Antitubercular0.25Mycobacterium tuberculosis
Anticancer (Cell Line)0.15Various cancer cell lines
AChE Inhibition0.05Acetylcholinesterase

Q & A

Q. What are the key structural features influencing the reactivity and bioactivity of this compound?

The compound’s reactivity and bioactivity are driven by:

  • Nitro group : Facilitates reduction to amines and participates in electrophilic substitution reactions .
  • Halogenated phenyl moiety (3-chloro-4-fluorophenyl) : Enhances lipophilicity and target binding via hydrophobic interactions .
  • (S)-Tetrahydrofuran-3-yloxy group : Introduces stereochemical specificity, potentially improving selectivity for biological targets like ribosomal S6 kinase (RSK) .
  • Quinazoline core : A known pharmacophore in kinase inhibitors, enabling interactions with ATP-binding domains .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Key steps include:

  • Nucleophilic substitution : Reacting a halogenated quinazoline precursor with (S)-tetrahydrofuran-3-ol under basic conditions to introduce the stereospecific alkoxy group .
  • Catalytic hydrogenation : For nitro group reduction, using palladium on carbon (Pd/C) or Raney nickel in ethanol/THF mixtures .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >98% HPLC purity .

Q. What analytical methods are critical for characterizing this compound?

Essential techniques:

  • HPLC : Monitor purity (>98%) and detect impurities like des-nitro or dehalogenated byproducts .
  • NMR (¹H/¹³C) : Confirm stereochemistry and substitution patterns (e.g., δ 5.24 ppm for tetrahydrofuran-3-yloxy protons) .
  • HRMS : Validate molecular weight (C₁₈H₁₄ClFN₄O₄, [M+H]⁺ = 404.784) .
  • X-ray crystallography : Resolve ambiguous stereochemistry if NMR is inconclusive .

Q. How does the (S)-enantiomeric configuration impact its biological activity?

The (S)-configuration of the tetrahydrofuran-3-yloxy group is critical for:

  • Target selectivity : Ensures optimal spatial alignment with RSK’s hydrophobic pocket, as evidenced by reduced activity in (R)-enantiomers .
  • Metabolic stability : The stereochemistry may hinder cytochrome P450-mediated oxidation, improving half-life .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Typical impurities include:

  • Des-nitro derivative : Formed via incomplete nitration; mitigated by excess HNO₃/H₂SO₄ at 0–5°C .
  • Diastereomers : Controlled by chiral chromatography (e.g., Chiralpak IA column) .
  • Residual solvents (THF, DMF) : Reduced to <0.1% via vacuum drying and azeotropic distillation .

Advanced Research Questions

Q. How can researchers optimize solubility and bioavailability without compromising target potency?

Strategies include:

  • Prodrug design : Introduce phosphate esters at the tetrahydrofuran oxygen to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
  • Structural analogs : Replace nitro with cyano groups (similar electron-withdrawing effects but better solubility) .

Q. How should contradictions between in vitro and in vivo efficacy data be resolved?

Methodological approaches:

  • Pharmacokinetic profiling : Assess plasma protein binding and hepatic microsomal stability to identify bioavailability issues .
  • Metabolite screening : Use LC-MS to detect inactive metabolites (e.g., glucuronidated derivatives) .
  • Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) to evaluate tumor penetration .

Q. What experimental techniques validate target interactions (e.g., RSK inhibition)?

Employ:

  • Kinase inhibition assays : Measure IC₅₀ values using recombinant RSK isoforms and ATP-Glo™ assays .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
  • Cryo-EM/crystallography : Resolve compound-RSK binding modes to guide structure-activity relationship (SAR) studies .

Q. Why might in vitro potency fail to translate to in vivo models, and how is this addressed?

Potential causes and solutions:

  • Efflux pumps (P-gp/MRP1) : Co-administer inhibitors (e.g., verapamil) or modify substituents to reduce substrate recognition .
  • Rapid clearance : Introduce deuterium at metabolically vulnerable sites (e.g., tetrahydrofuran methyl groups) .
  • Off-target toxicity : Use RNA-seq to identify unintended pathways and refine selectivity .

Q. How does enantiomeric purity impact preclinical outcomes, and how is it controlled?

  • Impact : Even 5% (R)-enantiomer contamination reduces RSK inhibition by 30% .
  • Quality control : Regular chiral HPLC (e.g., Daicel CHIRALPAK IF-3 column) ensures ≥99.5% (S)-enantiomer .
  • Synthetic safeguards : Use enantiopure starting materials and asymmetric catalysis (e.g., Sharpless epoxidation) .

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